molecular formula C24H23N3O5 B2469468 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-11-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2469468
CAS RN: 872849-11-1
M. Wt: 433.464
InChI Key: ZKTVXKFUOXPALC-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anticancer properties . The molecule contains several functional groups, including an indole group, a pyrrolidine group, and a benzo[d][1,3]dioxol-5-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. While the exact crystal structure of this compound is not available, studies on similar compounds suggest that they may form interesting crystal structures .

Scientific Research Applications

Antitumor Activity

N-aryl(indol-3-yl)glyoxamides, structurally related to the compound , have shown promise as antitumor agents. One study found that certain derivatives in this class displayed significant cytotoxic activity against various cancer cell lines, including human cervix carcinoma and ovarian carcinoma cells (Marchand et al., 2009).

Melanin-Concentrating Hormone Receptor Antagonism

Compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCHr1), showing effectiveness in obesity treatment models (Souers et al., 2005).

Antioxidant Activity

Coumarin derivatives, which share a degree of structural similarity with the compound of interest, have demonstrated notable antioxidant activities. These activities were compared favorably against ascorbic acid in studies using various radical scavenging methods (Kadhum et al., 2011).

Anti-Cancer Potency

Research on pyridine-3-carbonitrile derivatives, related to the compound , revealed significant cytotoxicity against human breast cancer cell lines. Molecular docking experiments supported these findings, suggesting potential as anti-cancer agents (Mansour et al., 2021).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, structurally related to the compound , have shown potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).

Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar in structure to the compound in focus, have been identified as novel antiallergic compounds. One particular derivative showed significant potency in inhibiting histamine release and IL-4 production, suggesting a potential application in treating allergic reactions (Menciu et al., 1999).

Anti-HIV Properties

Derivatives structurally related to this compound have been studied for their potential as HIV-1 NNRTIs. Certain compounds in this class exhibited high activity against HIV-1 strains, indicating their potential in anti-HIV therapies (Li et al., 2020).

Mechanism of Action

While the exact mechanism of action of this compound is not detailed in the retrieved papers, similar compounds have shown anticancer activity. For instance, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to better understand its mode of action .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-22(26-9-3-4-10-26)14-27-13-18(17-5-1-2-6-19(17)27)23(29)24(30)25-12-16-7-8-20-21(11-16)32-15-31-20/h1-2,5-8,11,13H,3-4,9-10,12,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVXKFUOXPALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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